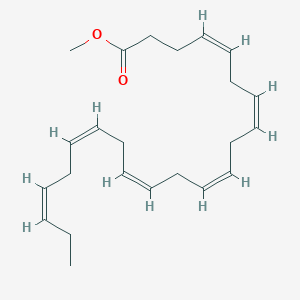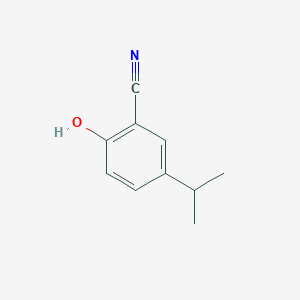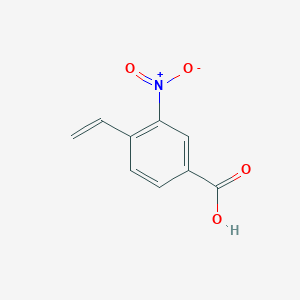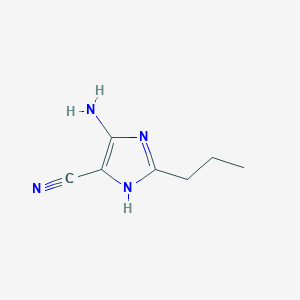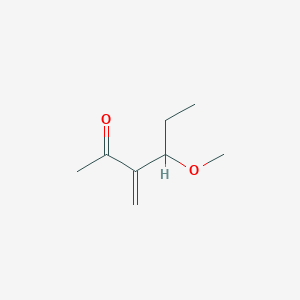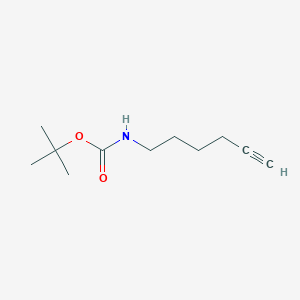![molecular formula C7H7NO2 B117346 4H-[1,3]dioxino[4,5-b]pyridine CAS No. 158537-79-2](/img/structure/B117346.png)
4H-[1,3]dioxino[4,5-b]pyridine
概要
説明
4H-[1,3]dioxino[4,5-b]pyridine is a heterocyclic compound that features a fused dioxin and pyridine ring system
科学的研究の応用
4H-[1,3]dioxino[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
While the exact mechanism of action of “4H-[1,3]dioxino[4,5-b]pyridine” is not fully understood, studies suggest that its derivatives may affect bacterial cells using distinct and largely independent mechanisms . For instance, one study found that quaternary bis-phosphonium and bis-ammonium salts of pyridoxine with lipophilic substituents exhibited considerably different antimicrobial mechanisms .
将来の方向性
The future directions for “4H-[1,3]dioxino[4,5-b]pyridine” and its derivatives could involve further exploration of their potential biological activities and the development of new antibacterial therapies . Additionally, the design and synthesis of new derivatives could lead to the discovery of new anti-inflammatory drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with dioxane derivatives in the presence of a catalyst. For example, the reaction of 2-hydroxymethylpyridine with 1,3-dioxane in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4H-[1,3]dioxino[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in chloroform at room temperature for 48 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carbaldehyde and lactone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
Pyridoxine: A vitamin B6 derivative with similar structural features.
Pyridoxal: Another vitamin B6 isoform with a similar pyridine ring system.
Pyridoxamine: A vitamin B6 derivative with an aminomethyl group.
Uniqueness
4H-[1,3]dioxino[4,5-b]pyridine is unique due to its fused dioxin and pyridine ring system, which imparts distinct chemical and biological properties. Unlike pyridoxine and its derivatives, this compound has a more rigid and planar structure, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
4H-[1,3]dioxino[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCAUOODURIFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602078 | |
| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158537-79-2 | |
| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


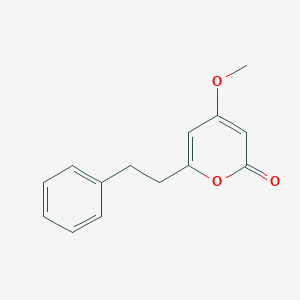
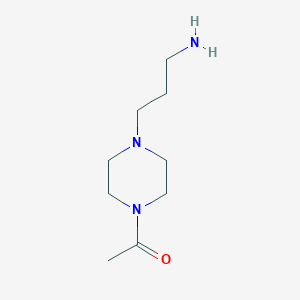
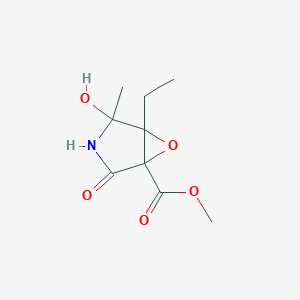
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)

![Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]-](/img/structure/B117272.png)

